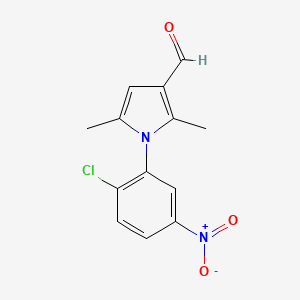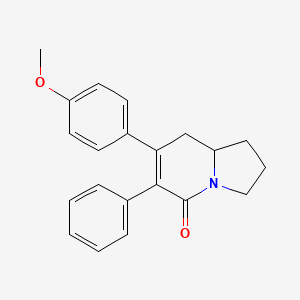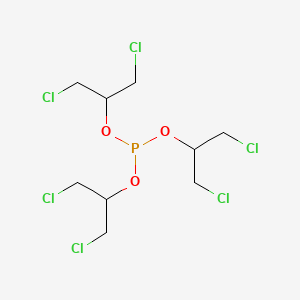
tris(1,3-dichloropropan-2-yl) phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(1,3-dichloropropan-2-yl) phosphite: is an organophosphorus compound with the molecular formula C9H15Cl6O3P . It is known for its applications in various industrial processes and scientific research due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(1,3-dichloropropan-2-yl) phosphite typically involves the reaction of phosphorous acid with 1,3-dichloropropan-2-ol . The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .
化学反応の分析
Types of Reactions: Tris(1,3-dichloropropan-2-yl) phosphite undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as or .
Reduction: Commonly employs reducing agents like or .
Substitution: Often involves nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates , while substitution reactions can produce various phosphite esters .
科学的研究の応用
Tris(1,3-dichloropropan-2-yl) phosphite has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a flame retardant and in the production of various industrial chemicals.
作用機序
The mechanism by which tris(1,3-dichloropropan-2-yl) phosphite exerts its effects involves its interaction with molecular targets such as proteins and enzymes . It can modify the activity of these targets through phosphorylation or dephosphorylation processes, thereby influencing various biochemical pathways .
類似化合物との比較
- Tris(2-chloroethyl) phosphate
- Tris(2,3-dibromopropyl) phosphate
- Tris(1,3-dichloro-2-propyl) phosphate
Uniqueness: Tris(1,3-dichloropropan-2-yl) phosphite is unique due to its specific chlorine substitution pattern and phosphite ester structure, which confer distinct chemical reactivity and stability compared to other similar compounds .
特性
CAS番号 |
6749-73-1 |
|---|---|
分子式 |
C9H15Cl6O3P |
分子量 |
414.9 g/mol |
IUPAC名 |
tris(1,3-dichloropropan-2-yl) phosphite |
InChI |
InChI=1S/C9H15Cl6O3P/c10-1-7(2-11)16-19(17-8(3-12)4-13)18-9(5-14)6-15/h7-9H,1-6H2 |
InChIキー |
ZAEFNQVGOJSYDQ-UHFFFAOYSA-N |
正規SMILES |
C(C(CCl)OP(OC(CCl)CCl)OC(CCl)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


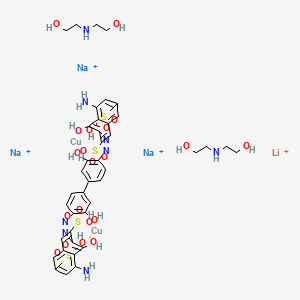
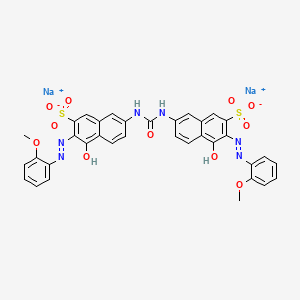
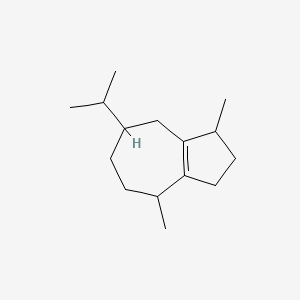
![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)
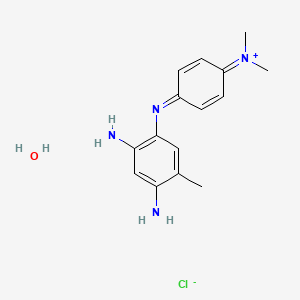
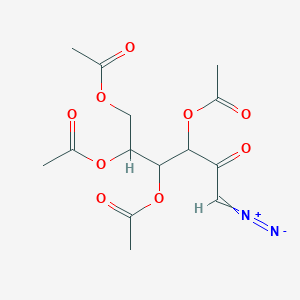
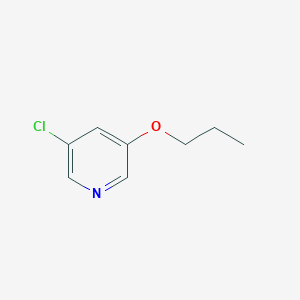




![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)
